![molecular formula C15H12ClN5 B3182011 Map4K4-IN-3 CAS No. 1811510-58-3](/img/structure/B3182011.png)
Map4K4-IN-3
描述
MAP4K4-IN-3 is a potent and selective inhibitor of the serine/threonine kinase MAP4K4, which is a member of the Ste20 protein kinase family. MAP4K4 plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. The inhibition of MAP4K4 has been shown to have therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders .
准备方法
MAP4K4-IN-3 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。合成路线通常涉及使用有机溶剂、催化剂和试剂来实现所需的化学转化。 工业生产方法可能涉及优化反应条件、纯化过程以及扩大合成以大量生产该化合物 .
化学反应分析
MAP4K4-IN-3 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于具体的反应条件和所用试剂的性质 .
科学研究应用
MAP4K4-IN-3 因其在科学研究中的潜在应用而被广泛研究。在化学领域,它被用作工具化合物来研究 MAP4K4 在各种细胞过程中的作用。在生物学领域,它被用于研究 MAP4K4 调节的信号通路及其对细胞行为的影响。在医学领域,this compound 正在探索作为治疗癌症、炎症和代谢紊乱的潜在治疗剂。 在工业领域,它用于开发针对 MAP4K4 的新药物和治疗策略 .
作用机制
MAP4K4-IN-3 通过选择性抑制 MAP4K4 的激酶活性来发挥其作用。这种抑制会破坏 MAP4K4 调节的信号通路,导致细胞增殖、迁移和存活发生改变。 This compound 的分子靶标包括参与这些通路的各种下游效应器,例如 c-Jun N 端激酶 (JNK) 和 Hippo 肿瘤抑制通路 .
相似化合物的比较
MAP4K4-IN-3 在其作为 MAP4K4 抑制剂的高选择性和效力方面是独特的。类似的化合物包括其他 MAP4K4 抑制剂,如 DMX-5804 和 PF06260933,它们也靶向 MAP4K4,但在选择性、效力和药代动力学特性方面可能有所不同。 This compound 的独特性在于它能够有效抑制 MAP4K4 且副作用最小,这使其成为科学研究和治疗开发的宝贵工具 .
生物活性
Map4K4-IN-3 is a selective inhibitor targeting the serine/threonine kinase MAP4K4, which has garnered attention due to its involvement in various biological processes, particularly in cancer progression and metastasis. This article explores the biological activity of this compound, its mechanisms of action, and implications for therapeutic strategies.
Overview of MAP4K4
MAP4K4 (Mitogen-Activated Protein Kinase 4) is a key regulator in the MAPK signaling pathway, influencing cell proliferation, migration, and apoptosis. It has been implicated in several pathologies, including various cancers such as glioblastoma, pancreatic cancer, and breast cancer. The dual role of MAP4K4 as both a promoter of tumorigenesis and a tumor suppressor complicates its functional characterization .
This compound inhibits MAP4K4 by disrupting its kinase activity, leading to decreased phosphorylation of downstream targets involved in cell motility and proliferation. This inhibition has been shown to reduce tumor growth and invasiveness in various cancer models. Notably, studies have demonstrated that treatment with this compound results in:
- Reduced Cell Migration : Inhibition of MAP4K4 leads to decreased actin polymerization and lamellipodia formation, crucial for cell movement .
- Enhanced Apoptosis : By blocking MAP4K4 activity, the compound promotes apoptotic pathways in cancer cells, particularly those resistant to standard therapies .
- Altered Cytokine Production : MAP4K4 influences inflammatory responses; thus, its inhibition can modify cytokine profiles that affect tumor microenvironments .
Case Studies
- Breast Cancer : In a study examining radioresistant breast cancer cells, treatment with this compound led to significant cytotoxic effects and reduced tumor growth in vivo. The compound demonstrated potential as a therapeutic agent against tumors that exhibit resistance to conventional treatments .
- Pancreatic Cancer : Another study highlighted the effectiveness of this compound in inhibiting pancreatic cancer cell growth and migration. The compound's ability to target MAP4K4's pro-tumorigenic functions suggests it could be a viable option for treating this aggressive cancer type .
Data Table
Biological Activity | Effect of this compound | References |
---|---|---|
Cell Migration | Decreased | |
Tumor Growth | Inhibited | |
Apoptosis | Induced | |
Cytokine Production | Altered |
Implications for Therapy
The dual nature of MAP4K4 as both an oncogenic driver and a tumor suppressor presents challenges for therapeutic targeting. However, the selective inhibition by this compound offers promising avenues for cancer treatment:
- Combination Therapies : Combining this compound with other therapies may enhance efficacy by overcoming resistance mechanisms observed in tumors.
- Targeted Delivery : Developing delivery systems that specifically target tumors could minimize off-target effects associated with systemic MAP4K4 inhibition.
属性
IUPAC Name |
5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-12-3-1-9(2-4-12)13-5-10(6-19-14(13)17)11-7-20-15(18)21-8-11/h1-8H,(H2,17,19)(H2,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQDIECZAQKQQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C3=CN=C(N=C3)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180132 | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1811510-58-3 | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811510-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 5-[6-amino-5-(4-chlorophenyl)-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。